GSK2239633A
Overview
Description
Preparation Methods
The synthesis of GSK-2239633 involves multiple steps, including the formation of the indazole scaffold, which is a crucial component of the compound. The synthetic route typically involves the reaction of 5-chloro-2-thiophenesulfonamide with 4-methoxy-1H-indazole-1-methanamine under controlled conditions . Industrial production methods for GSK-2239633 are not widely documented, but the synthesis generally follows standard organic synthesis protocols involving multiple purification steps to ensure high purity .
Chemical Reactions Analysis
GSK-2239633 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indazole ring can lead to the formation of indazole N-oxide derivatives .
Scientific Research Applications
Chemistry: Used as a tool compound to study the CCR4 receptor and its role in various biological processes.
Biology: Investigated for its effects on immune cell signaling and chemotaxis.
Medicine: Explored as a potential therapeutic agent for treating asthma, allergic inflammation, and other inflammatory diseases
Industry: Utilized in the development of new drugs targeting the CCR4 receptor.
Mechanism of Action
GSK-2239633 exerts its effects by binding to the CCR4 receptor, which is primarily expressed on T-helper 2 (Th2) cells. This binding inhibits the interaction between CCR4 and its ligands, such as thymus and activation-regulated chemokine (TARC), thereby blocking the downstream signaling pathways involved in inflammation and immune cell recruitment . The compound acts as an allosteric antagonist, meaning it binds to a site on the receptor distinct from the ligand-binding site, inducing a conformational change that reduces receptor activity .
Comparison with Similar Compounds
GSK-2239633 is unique due to its high selectivity and potency as a CCR4 antagonist. Similar compounds include:
GSK-2292767: Another CCR4 antagonist developed by GSK, primarily for treating asthma and chronic obstructive pulmonary disease (COPD).
Nemiralisib: A selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), also developed by GSK for asthma and COPD.
These compounds share similar therapeutic targets but differ in their specific mechanisms of action and clinical applications.
Properties
IUPAC Name |
N-[[3-[[3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-methoxyindazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O5S2/c1-24(2,31)23(30)26-13-15-6-4-7-16(12-15)14-29-17-8-5-9-18(34-3)21(17)22(27-29)28-36(32,33)20-11-10-19(25)35-20/h4-12,31H,13-14H2,1-3H3,(H,26,30)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEVTHHGQMUPHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC(=CC=C1)CN2C3=C(C(=CC=C3)OC)C(=N2)NS(=O)(=O)C4=CC=C(S4)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031224 | |
Record name | N-[[3-[[3-[[(5-Chloro-2-thienyl)sulfonyl]amino]-4-methoxy-1H-indazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240516-71-5 | |
Record name | GSK-2239633 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1240516715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[[3-[[3-[[(5-Chloro-2-thienyl)sulfonyl]amino]-4-methoxy-1H-indazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-2239633 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07ODS257BP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does GSK2239633A interact with CCR4 and what are the downstream effects?
A: this compound acts as an allosteric antagonist of CCR4, binding to a site distinct from the chemokine binding site. [] This binding prevents the activation of CCR4 by its natural ligands, such as CCL17 and CCL22, thereby inhibiting the downstream signaling cascade responsible for Th2 cell migration. By blocking this process, this compound reduces the influx of Th2 cells into the lungs, mitigating the inflammatory response characteristic of asthma.
Q2: What evidence suggests that this compound could be effective in treating severe asthma, particularly in patients already on high-dose corticosteroids?
A: Research indicates that bronchial explants from severe asthmatics on high-dose corticosteroids release chemokines that attract T-cells, although to a lesser extent than those from steroid-naive asthmatics. [] Importantly, this compound effectively reduced T-cell migration towards these chemokines in vitro. [] This finding suggests that even in the presence of high-dose corticosteroids, CCR4 antagonism by compounds like this compound could provide additional therapeutic benefit by further inhibiting Th2 cell recruitment to the lungs and dampening inflammation in severe asthma.
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